Product packaging for Furo[2,3-b]quinoline-4-carboxylic acid(Cat. No.:)

Furo[2,3-b]quinoline-4-carboxylic acid

Cat. No.: B8291193
M. Wt: 213.19 g/mol
InChI Key: JHTPAUQFIJGPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furo[2,3-b]quinoline-4-carboxylic acid is a sophisticated heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a fused quinoline core, a structural motif prevalent in compounds with significant biological activity . The integration of a carboxylic acid functional group at the 4-position provides a versatile handle for synthetic modification, allowing researchers to develop novel derivatives through amidation or metal coordination chemistry . Quinoline-4-carboxylic acid derivatives are extensively investigated for their potential as anticancer agents. These compounds can operate through multiple mechanisms of action, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Furthermore, the carboxylic acid moiety enables the formation of coordination complexes with various metal ions, such as copper(II), which are of interest for developing novel materials or compounds with enhanced biological properties . The furoquinoline structure places this compound within a class of molecules known for diverse bioactivity, making it a valuable scaffold for constructing targeted libraries in high-throughput screening and the development of potential enzyme inhibitors, such as kinase targets . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7NO3 B8291193 Furo[2,3-b]quinoline-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7NO3

Molecular Weight

213.19 g/mol

IUPAC Name

furo[2,3-b]quinoline-4-carboxylic acid

InChI

InChI=1S/C12H7NO3/c14-12(15)10-7-3-1-2-4-9(7)13-11-8(10)5-6-16-11/h1-6H,(H,14,15)

InChI Key

JHTPAUQFIJGPCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=COC3=N2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Furo 2,3 B Quinoline 4 Carboxylic Acid and Its Analogues

Classical and Contemporary Synthesis Approaches

The construction of the furo[2,3-b]quinoline (B11916999) core relies on a variety of synthetic approaches, ranging from well-established classical methods to more modern, efficient strategies. These methods are crucial for accessing a diverse range of derivatives for further study and application.

The Friedländer synthesis is a classical and versatile method for the formation of quinoline (B57606) rings. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org In the context of furo[2,3-b]quinoline synthesis, a variation of this reaction is employed to construct the quinoline portion of the fused system.

A key application of this methodology is the synthesis of diversely substituted furo[2,3-b]quinolin-4-amine derivatives. This is achieved through a Friedländer-type reaction between readily available o-aminofuranonitriles and selected cycloalkanones. nih.gov This approach has been successfully utilized to synthesize a range of tacrine analogues, which are of interest for their potential biological activities. nih.gov

The general mechanism of the Friedländer synthesis can proceed through two primary pathways. The first involves an initial aldol condensation between the 2-amino substituted carbonyl compound and the methylene ketone, followed by cyclization and dehydration to form the quinoline ring. An alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water. wikipedia.org Catalysts such as trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids can be employed to facilitate this reaction. wikipedia.org

For example, the synthesis of 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine has been reported using this methodology. nih.gov

Table 1: Examples of Furo[2,3-b]quinolin-4-amine Analogues Synthesized via Friedländer-Type Condensation

CompoundReactantsReference
2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amineo-aminofuranonitrile derivative and a cycloalkanone nih.gov
Furanotacrine analogueso-aminofuranonitriles and cycloalkanones nih.gov

Cyclization reactions are fundamental to the synthesis of the furo[2,3-b]quinoline core, enabling the formation of the fused heterocyclic system. Various strategies, including demethyl-cyclization, intramolecular cyclizations, and specific named reactions, have been developed to achieve this transformation efficiently.

One approach to constructing benzofuro[2,3-b]quinoline carboxylic acids involves a tandem deprotection-cyclization strategy. For instance, 2-methoxyphenylacetones can undergo a boron tribromide-promoted demethylation followed by an intramolecular cyclization to form the benzofuran ring system. nih.gov This method provides a route to 2-methylbenzo[b]furans, which can be key intermediates in the synthesis of more complex fused systems. nih.gov

A facile one-pot synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives has been developed. beilstein-journals.orgnih.gov This procedure involves the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes. The reaction proceeds through an initial Williamson ether formation, followed by ester hydrolysis and an intramolecular cyclization to construct the benzofuran moiety fused to the quinoline core. nih.govbeilstein-journals.orgscielo.br

Table 2: Key Steps in the One-Pot Synthesis of 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic Acids

StepReaction TypeReagents
1Williamson Ether SynthesisEthyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, substituted salicylaldehyde, K2CO3
2Ester HydrolysisEthanolic potassium hydroxide
3Intramolecular CyclizationAcidification

Intramolecular cyclization is a powerful strategy for the synthesis of furo[2,3-b]quinolines. This approach often involves the formation of a key intermediate that possesses the necessary functional groups to undergo a ring-closing reaction. For instance, the synthesis of furo[2,3-b]pyridines, which are structurally related to furo[2,3-b]quinolines, has been achieved through an SNAr reaction of ethyl 2,5-dichloronicotinate with ethyl 2-hydroxyacetate, leading to an intramolecular cyclization to form the furopyridine core. nih.gov

In a similar vein, the electrophilic cyclization of N-(2-alkynyl)anilines, promoted by electrophiles such as iodine monochloride, iodine, or bromine, provides a direct route to 3-halo-substituted quinolines. nih.gov This 6-endo-dig cyclization proceeds under mild conditions and tolerates a variety of functional groups. The proposed mechanism involves the coordination of the electrophile to the alkyne, followed by intramolecular nucleophilic attack of the aniline (B41778) ring and subsequent oxidation to the quinoline. nih.gov While this example leads to quinolines, the principle of intramolecular cyclization of a suitably substituted aniline derivative is a key strategy that can be adapted for the synthesis of the furo[2,3-b]quinoline system.

While direct application of the Prevost reaction for the synthesis of furo[2,3-b]quinoline-4-carboxylic acid is not extensively detailed in the provided context, the principles of dihydroxylation reactions are relevant to the functionalization of precursors. The Prevost reaction involves the iodonium ion-assisted addition of a nucleophile to an alkene, typically leading to trans-diols. Such transformations could be envisioned in the modification of precursors to introduce hydroxyl groups that could then participate in cyclization reactions to form the furan (B31954) ring of the furo[2,3-b]quinoline system.

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, represent a powerful tool for the construction of six-membered rings and have been explored for the synthesis of quinoline scaffolds. mdpi.com Metal-free versions of these reactions are particularly attractive from an environmental and cost perspective. nih.gov

One such approach involves the chemo- and regioselective [4+2] cycloaddition of alkynes with in situ-generated azadienes. mdpi.com The reaction is thought to proceed by the dehydration of a 2-aminobenzyl alcohol to form the azadiene, which then undergoes cycloaddition with an alkyne, followed by oxidation to yield the quinoline. mdpi.com

Another strategy involves the TMSOTf-catalyzed intramolecular [4+2] cycloaddition of in situ-generated aza-o-quinone methides. This method provides stereoselective access to cis/trans-fused furo/pyrano[3,2-c]tetrahydroquinolines. researchgate.net The stereochemical outcome of these reactions is significantly influenced by the geometry of the dienophile olefin. researchgate.net While this example leads to a tetrahydroquinoline derivative, the underlying principle of intramolecular [4+2] cycloaddition is a viable strategy for constructing the quinoline portion of the furo[2,3-b]quinoline system.

Table 3: Comparison of Metal-Free [4+2] Cycloaddition Strategies

StrategyKey IntermediatesResulting Scaffold
Intermolecular CycloadditionIn situ-generated azadienes and alkynesQuinolines
Intramolecular CycloadditionIn situ-generated aza-o-quinone methidesFuro/pyrano[3,2-c]tetrahydroquinolines

Multi-Component Reactions (MCR) for Quinolone Carboxylic Acid Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are a highly efficient strategy for synthesizing complex molecules like quinolone carboxylic acid derivatives. The Doebner reaction is a classic MCR for producing quinoline-4-carboxylic acids. It traditionally involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid. researchgate.net This method is advantageous because it allows for a variety of substituents on the aniline starting material. mdpi.com However, conventional Doebner reactions can suffer from low yields, particularly when using anilines with electron-withdrawing groups. mdpi.comnih.gov

To address these limitations, modified Doebner protocols have been developed. One such advancement is a hydrogen-transfer variation of the Doebner reaction, which improves yields for electron-deficient anilines and can be scaled up for the synthesis of bioactive molecules. mdpi.com Another significant MCR is the Ugi reaction, a versatile four-component reaction that can be employed to construct diverse molecular scaffolds, including those related to quinolones. mdpi.com A notable one-pot synthesis for quinoline-4-carboxylic acid derivatives involves the condensation of pyruvic acid, various anilines, and different aryl aldehydes, showcasing the power of MCRs in generating molecular diversity under straightforward conditions. nih.gov

Condensation Reactions with Isatin (B1672199) and Ketones for Quinoline-4-carboxylic Acid Variants

The Pfitzinger reaction is a cornerstone condensation method for the synthesis of quinoline-4-carboxylic acids and their variants. nih.gov This reaction involves the condensation of isatin (an indole dione) or its derivatives with a carbonyl compound, typically a ketone, in the presence of a strong base like potassium hydroxide. researchgate.netgoogle.com The reaction proceeds through the hydrolysis of isatin's amide bond by the base, forming a keto-acid intermediate. nih.gov This intermediate then reacts with the ketone to form an imine, which subsequently rearranges to an enamine. The enamine undergoes cyclization and dehydration to yield the final substituted quinoline-4-carboxylic acid. nih.govgoogle.com

This method is highly effective for creating a diverse range of quinoline-4-carboxylic acid derivatives. google.com The versatility of the Pfitzinger reaction is demonstrated by its use with various ketones, including acetone, acetylacetone, and benzophenone, to produce the corresponding 2,3-substituted quinoline-4-carboxylic acids. google.com Modifications to the standard Pfitzinger conditions have been explored to enhance its efficiency and scope. For instance, using enaminones as a substitute for 1,3-dicarbonyl compounds in the reaction with isatin has been shown to be an effective strategy for synthesizing these quinoline derivatives.

Reaction NameKey ReactantsProductKey Features
Doebner Reaction Aromatic Amine, Aldehyde, Pyruvic AcidSubstituted Quinoline-4-carboxylic acidVersatile MCR, allows diverse aniline substituents. mdpi.com
Pfitzinger Reaction Isatin, Ketone, Base (e.g., KOH)Substituted Quinoline-4-carboxylic acidClassic condensation, forms the quinoline ring from isatin. nih.govnih.gov
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic AcidComplex amides (can be adapted for quinolone precursors)Four-component reaction, generates high molecular diversity. mdpi.com

Targeted Synthesis of this compound Derivatives

The targeted synthesis of furo[2,3-b]quinoline derivatives focuses on the precise modification of the core heterocyclic structure to explore structure-activity relationships and develop compounds with specific biological activities. This involves the strategic functionalization at various positions of the furo[2,3-b]quinoline ring system and the introduction of a wide array of chemical substituents.

Functionalization at Specific Positions (e.g., C4, C6)

The functionalization of the furo[2,3-b]quinoline scaffold is often directed at specific carbon atoms to modulate the molecule's properties. The C4 and C6 positions are common targets for modification.

C4 Position: The C4 position is frequently functionalized by introducing aniline-based substituents. For example, 4-anilinofuro[2,3-b]quinoline derivatives have been synthesized and evaluated for their cytotoxic properties. researchgate.net In one approach, these compounds are prepared from the natural alkaloid dictamnine (B190991), which is converted to a 4-chloro derivative that can then react with various anilines. researchgate.net The synthesis of furo[2,3-b]quinolin-4-amine derivatives has also been reported, achieved through a Friedländer-type reaction involving o-aminofuranonitriles and cycloalkanones. researchgate.net

C6 Position: The C6 position of the furo[2,3-b]quinoline ring is another key site for introducing diverse functional groups. Research has demonstrated the successful introduction of benzyl (B1604629) ether, benzoate (B1203000), and benzenesulfonate (B1194179) moieties at this position, starting from a 6-hydroxyfuro-[2,3-b]quinoline precursor. nih.govresearchgate.net This targeted functionalization allows for a systematic investigation of how different substituents at C6 impact the molecule's biological activity. nih.gov

Introduction of Diverse Substituents (e.g., Anilines, Phenols, Benzyl Ether, Benzoate, Benzenesulfonate)

A variety of substituents can be introduced onto the furo[2,3-b]quinoline core to create a library of analogues for biological screening.

Anilines: As mentioned, substituted anilines are commonly introduced at the C4 position to generate 4-anilinofuro[2,3-b]quinolines. nih.gov For instance, 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, which features a 4-acetylanilino group at the C4 position, has been identified as a highly potent cytotoxic agent. researchgate.net

Phenols: Phenolic derivatives, specifically a 6-hydroxyfuro-[2,3-b]quinoline, serve as crucial intermediates for further functionalization at the C6 position. nih.gov

Benzyl Ether, Benzoate, and Benzenesulfonate: These functional groups have been successfully attached to the C6 position. Structure-activity relationship (SAR) studies have shown that the introduction of benzyl ether and benzenesulfonate groups can significantly enhance the cytotoxic activities of the compounds compared to the parent 6-hydroxy derivative. nih.govresearchgate.net In contrast, the addition of a benzoate group at the same position did not lead to a notable increase in potency. nih.gov

Substituent TypePosition of IntroductionPrecursor MoleculeSynthetic Method
Anilines C44-ChlorodictamnineNucleophilic substitution researchgate.net
Amines C4o-AminofuranonitrileFriedländer condensation researchgate.net
Benzyl Ether C66-Hydroxyfuro-[2,3-b]quinolineWilliamson ether synthesis
Benzoate C66-Hydroxyfuro-[2,3-b]quinolineEsterification
Benzenesulfonate C66-Hydroxyfuro-[2,3-b]quinolineSulfonylation

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of quinoline derivatives, this often involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Catalytic Approaches: Sulfamic Acid Catalysis

Sulfamic acid (NH₂SO₃H) has emerged as a highly effective, inexpensive, and recyclable solid acid catalyst for the synthesis of quinoline-4-carboxylic acid derivatives. nih.gov Its use aligns with green chemistry principles due to its non-toxic nature, ease of handling, and high reactivity in aqueous media.

A prominent green synthetic route utilizes sulfamic acid to catalyze a one-pot, three-component condensation of pyruvic acid, anilines, and aryl aldehydes in water. nih.gov This method offers several advantages over classical approaches, including mild reaction conditions, good to excellent yields, and the avoidance of hazardous organic solvents. researchgate.net The reaction mechanism involves the initial formation of an adduct between the aniline and the aldehyde, which then undergoes a Mannich-type reaction with pyruvic acid, followed by intramolecular cyclization and subsequent dehydration and oxidation to yield the quinoline product.

A key benefit of using sulfamic acid is its recyclability. After the reaction is complete, the solid catalyst can be easily separated by filtration and reused in subsequent reactions for at least four cycles without a significant loss in its catalytic activity or a drop in the product yield. This recyclability, combined with the use of water as the solvent, makes sulfamic acid-catalyzed synthesis a simple, cost-effective, and environmentally friendly procedure for preparing quinoline-4-carboxylic acid derivatives. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.net This technology has been effectively applied to the synthesis of furo[2,3-b]quinoline derivatives, offering a rapid and environmentally friendly alternative. cdnsciencepub.comrsc.org

A notable solvent-free, microwave-assisted method involves the reaction of 2-hydroxy-3-formyl-quinolines with compounds containing an active methylene group, such as chloroacetamide, ethyl chloroacetate, or phenacyl bromide. cdnsciencepub.com This reaction is typically carried out in the presence of a base like potassium carbonate. The use of a specialized microwave oven for organic synthesis allows for efficient heating of the reaction mixture in an open borosilicate vessel. cdnsciencepub.com This one-pot synthesis is advantageous as it simplifies the experimental setup and workup procedure; the final product can often be isolated by simply treating the reaction mixture with water, leading to high yields of the desired furo[2,3-b]quinolines. cdnsciencepub.com This approach aligns with the principles of green chemistry by eliminating the need for organic solvents. researchgate.netcdnsciencepub.com

The versatility of microwave-assisted synthesis has been demonstrated in the preparation of various quinoline derivatives. For instance, the Döbner reaction, used to synthesize 2-phenylquinoline-4-carboxylic acids from anilines, arylaldehydes, and pyruvic acid, has been successfully adapted to microwave conditions, significantly reducing reaction times to as little as 0.5 to 3 minutes. researchgate.net Similarly, the synthesis of 2-styrylquinoline-4-carboxylic acids via the Knoevenagel reaction is also expedited under microwave irradiation. nih.gov These examples underscore the broad applicability and efficiency of microwave technology in the synthesis of complex heterocyclic systems. rsc.orgpharmaguideline.com

Detailed research findings on the microwave-assisted synthesis of furo[2,3-b]quinoline analogues are presented below.

Starting MaterialReagentConditionsProductKey FindingsReference
2-Hydroxy-3-formyl-quinolines (1a-1c)ChloroacetamideMicrowave irradiation, K₂CO₃, solvent-freeFuro[2,3-b]quinoline-4-carboxamidesRapid, high-yield, eco-friendly one-pot synthesis. Isolation via simple water treatment. cdnsciencepub.com
2-Hydroxy-3-formyl-quinolines (1a-1c)Ethyl chloroacetateMicrowave irradiation, K₂CO₃, solvent-freeEthyl furo[2,3-b]quinoline-4-carboxylatesEfficient and clean reaction with simplified workup. cdnsciencepub.com
2-Hydroxy-3-formyl-quinolines (1a-1c)Phenacyl bromideMicrowave irradiation, K₂CO₃, solvent-free4-Benzoylfuro[2,3-b]quinolinesDemonstrates versatility of the method with different active methylene compounds. cdnsciencepub.com
Substituted Anilines, Arylaldehydes, Pyruvic acidTrifluoroacetic acid (TFA)Microwave irradiation (0.5-3 min)2-Phenylquinoline-4-carboxylic acidsDöbner reaction accelerated significantly under microwave conditions, yielding products in moderate yields. researchgate.net

Synthesis of Related Fused Heterocyclic Systems for Comparative Analysis

To provide a broader context for the synthesis of this compound, this section examines the synthetic methodologies for structurally related fused heterocyclic systems. Understanding the synthetic routes to pyrano[2,3-b]quinolines, furo[2,3-b]pyridines, and furo[2,3-b]pyrroles allows for a comparative analysis of reaction strategies, starting materials, and cyclization techniques.

Pyrano[2,3-b]quinolines

The pyrano[2,3-b]quinoline core is a key structural motif in several alkaloids found in the Rutaceae plant family and is associated with various pharmacological properties. acs.org Synthetic approaches to this scaffold have been developed to improve upon yields and overcome side reactions encountered in earlier methods. acs.org

One effective one-pot synthesis involves heating a mixture of quinolineacetic acid, isobutyraldehyde, sodium acetate, acetic acid, and acetic anhydride. acs.org This is followed by treatment with aqueous sodium hydroxide and subsequent acidification to yield the desired 3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]quinoline-4-carboxylic acids. Another key step can involve the cyclization of 2-ono-3-vinylquinolinecarboxylic acids using polyphosphoric acid at elevated temperatures under a nitrogen atmosphere to form the pyrano[2,3-b]quinoline system. acs.org More recently, multicomponent condensation reactions have been employed. For example, the reaction between a 2,4-dihydroxy-1-methylquinoline, an aromatic aldehyde, and malononitrile in the presence of a catalytic amount of triethylamine in refluxing ethanol provides a straightforward route to 2-amino-pyrano[3,2-c]quinoline derivatives. nih.gov

Starting Material(s)Reagents/CatalystConditionsProduct TypeKey FindingsReference
Quinolineacetic acid, IsobutyraldehydeSodium acetate, Acetic acid, Acetic anhydride, NaOHHeated on steam bath, then acidified3,4-Dihydro-2,2-dimethyl-2H-pyrano[2,3-b]quinoline-4-carboxylic acidA facile, novel one-pot synthesis improving upon previous low-yield routes. acs.org
2-Ono-3-vinylquinolinecarboxylic acidPolyphosphoric acid140 °C, Nitrogen atmosphere3,4-Dihydro-2,2-dimethylpyrano[2,3-b]quinolineEffective cyclization step monitored by TLC analysis. acs.org
3-Formylquinolin-2(1H)-ones, Ethyl acetoacetateIonic liquidMicrowave irradiation3-Acetylpyrano[2,3-b]quinolin-2(1H)-onesIonic liquid catalysis under microwave irradiation provides a pollution-free and faster reaction. researchgate.net
2,4-Dihydroxy-1-methylquinoline, Aromatic aldehydes, MalononitrileTriethylamineReflux in absolute ethanol2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile derivativesOne-pot multicomponent condensation with yields varying from 67% to 93%. nih.gov

Furo[2,3-b]pyridines

Furo[2,3-b]pyridines are of growing interest in medicinal chemistry, often used as isosteric replacements for other scaffolds like azaindoles in kinase inhibitors. nih.gov The demand for rapid, scalable access to this core has driven the development of several synthetic strategies.

A concise, four-step synthesis that is amenable to multi-gram scale-up has been reported. nih.gov This route begins with the conversion of 2,5-dichloronicotinic acid to its ethyl ester. Subsequently, a nucleophilic aromatic substitution (SNAr) reaction with the alkoxide of ethyl 2-hydroxyacetate displaces the 2-chloro group, followed by an intramolecular cyclization to construct the furo[2,3-b]pyridine ring system. nih.gov This method is optimized to require only a single chromatographic purification step. Other methodologies include palladium-catalyzed one-pot syntheses that combine Sonogashira couplings with Wacker-type heteroannulations. nih.gov Another elegant approach involves a Pd(II)-catalyzed N-H/C annulation between β-ketodinitriles and alkynes, where both cyano groups of the β-ketodinitrile participate in the simultaneous construction of the furan and pyridine (B92270) rings. acs.org

Starting Material(s)Key Steps/ReagentsConditionsProduct TypeKey FindingsReference
2,5-Dichloronicotinic acid1. Esterification (EtOH, H₂SO₄) 2. SNAr/Cyclization with Ethyl 2-hydroxyacetate (NaH, THF)Step 1: 80 °C Step 2: 0-70 °CSubstituted Furo[2,3-b]pyridineConcise 4-step route, scalable to multi-gram quantities with minimal purification. nih.gov
β-Ketodinitriles, AlkynesPd(II) catalystN-H/C annulationSubstituted Furo[2,3-b]pyridineBoth nitrile groups participate, concurrently forming the furan and pyridine rings. acs.orgacs.org
2-HalopyridinesNucleophilic aromatic substitution followed by ring closureVariesSubstituted Furo[2,3-b]pyridinesA common strategy for accessing the furopyridine core. nih.gov

Furo[2,3-b]pyrroles

The furo[2,3-b]pyrrole system represents another important fused heterocyclic scaffold. Synthetic routes to this core often involve the construction of the pyrrole ring onto a furan precursor.

A primary method for synthesizing the parent methyl 6H-furo[2,3-b]pyrrole-5-carboxylate involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. mdpi.comscispace.com This azide precursor is prepared from 3-furancarbaldehyde and methyl azidoacetate in the presence of sodium methoxide. scispace.com The subsequent thermolysis in boiling toluene leads to the formation of the furo[2,3-b]pyrrole ring system. scispace.com Once the core structure is established, it can be further functionalized. For example, N-alkylation (methylation or benzylation) can be achieved using phase-transfer catalysis conditions. mdpi.comscispace.com Formylation via the Vilsmeier-Haack reaction typically occurs at the 2-position. mdpi.comscispace.com This formyl group can then be converted into other functionalities, such as a cyano group, which can subsequently be used to form a tetrazole ring, demonstrating the utility of this scaffold for further chemical exploration. mdpi.comscispace.com

Starting MaterialKey Steps/ReagentsConditionsIntermediate/ProductKey FindingsReference
3-Furancarbaldehyde, Methyl azidoacetateSodium methoxide-Methyl 2-azido-3-(3-furyl)propenoateFormation of the azide precursor. scispace.com
Methyl 2-azido-3-(3-furyl)propenoateThermolysisBoiling tolueneMethyl 6H-furo[2,3-b]pyrrole-5-carboxylateCore synthesis via thermal decomposition of the azide. mdpi.comscispace.com
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylateVilsmeier reaction-Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylateFunctionalization at the 2-position. mdpi.comscispace.com
Methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylatesHydroxylammonium chloride, Acetic anhydride, Pyridine90 °CMethyl 2-cyano-6-R¹-furo[2,3-b]pyrrole-5-carboxylatesConversion of the formyl group to a nitrile. mdpi.comscispace.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Positional and Substituent Effects on Biological Activity

The type and position of substituents on the furo[2,3-b]quinoline (B11916999) ring system play a crucial role in determining the compound's biological profile. Researchers have extensively investigated various positions to enhance desired activities, such as cytotoxicity against cancer cells and inhibition of enzymes implicated in neurodegenerative diseases.

Substitutions at the C4-position of the furo[2,3-b]quinoline nucleus have been a major focus of research, particularly for developing anticancer agents. The introduction of different substituted anilines and phenols at this position has yielded compounds with significant cytotoxic activity. nih.gov

For instance, a series of 4-anilinofuro[2,3-b]quinolines were synthesized and evaluated for their anticancer properties. nih.gov One of the most potent compounds identified was 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a), which demonstrated a mean GI50 value of 0.025 microM across a panel of 60 human cancer cell lines. nih.govresearchgate.net However, substitutions on either the furo[2,3-b]quinoline ring or the 4-anilino moiety tended to decrease this cytotoxicity. nih.govresearchgate.net

Further research aimed at overcoming challenges like poor water solubility and lack of selective cytotoxicity led to the development of new derivatives. nih.gov Among these, (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-2-aminoethyloxime (13a) was found to be selectively active against the NCI-H460 non-small-cell lung cancer cell line. nih.gov This compound also exhibited significantly improved water solubility, and its hydrochloride salt (13a·HCl) showed high oral bioavailability (57.1%). nih.gov Another study focusing on breast cancer found that most C4-substituted derivatives showed significant cytotoxic activity against MCF-7 and MDA-MB-231 cell lines, with IC50 values in the range of 5.60–26.24 μM, while being less toxic to normal breast cells. nih.gov

Table 1: Cytotoxicity of C4-Substituted Furo[2,3-b]quinoline Derivatives

Compound Mean GI50 (µM) Target Cell Line(s) Key Findings
1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a) 0.025 NCI-60 Panel Most cytotoxic in its series. nih.govresearchgate.net
(E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-2-aminoethyloxime (13a) - NCI-H460 (Lung) Selectively active, highly water-soluble. nih.gov

Data is compiled from multiple research sources.

Modifications at the 6-position of the furo[2,3-b]quinoline core have also been explored to enhance anticancer activity. A study involving the introduction of benzyl (B1604629) ether, benzoate (B1203000), and benzenesulfonate (B1194179) moieties at this position revealed distinct effects on cytotoxicity. researchgate.netnih.gov

The SAR analysis from this research indicated that the introduction of benzyl ether and benzenesulfonate groups could significantly improve cytotoxic activities against human cancer cell lines (HCT-116, MCF-7, U2OS, and A549). researchgate.netnih.gov In contrast, the addition of a benzoate group at the same position did not lead to an obvious enhancement in potency. researchgate.netnih.gov

Compound 10c from this series, which features a benzenesulfonate group, exhibited potent anti-proliferative activity with IC50 values ranging from 4.32 to 24.96 μM across the four tested cancer cell lines. nih.gov Notably, it showed weak cytotoxicity against the normal cell line HL-7702, suggesting it could be a promising anticancer candidate. nih.gov Other compounds like 8a (a benzyl ether derivative), 10a, and 10b (benzenesulfonate derivatives) showed good selectivity for MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. researchgate.netnih.gov

Table 2: Effect of 6-Position Substitution on Cytotoxicity (IC50 in µM)

Compound Substitution HCT-116 MCF-7 U2OS A549
10c Benzenesulfonate 4.32 - - 24.96
8a Benzyl Ether - - - -
10a Benzenesulfonate - - - -

Specific IC50 values for all cell lines for compounds 8a, 10a, and 10b are not fully detailed in the source material, but their selectivity for HCT-116 and MCF-7 is noted. researchgate.netnih.gov

The anticancer activity of 4-anilinofuro[2,3-b]quinolines is governed by both the electronic properties and the spatial arrangement of the substituents. For 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a), the high cytotoxicity suggests a favorable interaction with its biological target. nih.govresearchgate.net When substitutions are made to either the heterocyclic ring system or the aniline (B41778) moiety, it can alter the molecule's electronic distribution and shape, often leading to a decrease in activity. nih.govresearchgate.net This implies that the unsubstituted configuration provides an optimal electronic and steric profile for potent cytotoxicity. The introduction of bulkier groups or groups that alter the electron density on the aniline ring may disrupt the key interactions required for the compound's mechanism of action. nih.gov

Furo[2,3-b]quinoline derivatives have also been investigated as potential treatments for Alzheimer's disease by targeting cholinesterases. A study on diversely substituted furo[2,3-b]quinolin-4-amine derivatives found them to be good and highly selective inhibitors of butyrylcholinesterase (BuChE) in the micromolar range. nih.gov

The most noteworthy inhibitor from this furanotacrine group was 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine (compound 3), with an IC50 for equine BuChE of 2.9 ± 0.4 μM. nih.gov In contrast, related pyrrolotacrine derivatives were found to be more potent inhibitors of both acetylcholinesterase (AChE) and BuChE. nih.gov Specifically, pyrrolotacrine 12 showed significant neuroprotective effects against Aβ-induced toxicity at concentrations as low as 300 nM. nih.gov These findings suggest that the furo[2,3-b]quinoline scaffold is a promising starting point for developing selective BuChE inhibitors for potential Alzheimer's disease therapy. nih.gov

The strategy of creating hybrid molecules by combining two or more bioactive scaffolds has been applied to quinoline (B57606) and imidazole/benzimidazole derivatives to develop agents with anticancer and antimicrobial properties. nih.govresearchgate.net While not exclusively focused on the furo[2,3-b]quinoline core, the SAR principles from these hybrid systems are relevant. In one study, two classes of hybrid quinoline-imidazole/benzimidazole derivatives were designed. nih.gov The in vitro anticancer assay revealed that certain hybrid salts exhibited excellent, quasi-nonselective activity against all types of cancer cells, with high growth inhibition. nih.govresearchgate.net Other hybrids showed excellent selective activity against specific cancer cell lines, such as breast cancer and leukemia. nih.govresearchgate.net From a SAR perspective, the presence of a phenyl group in the para-position of the benzoyl moiety was identified as a key feature for potent anticancer and antibacterial activities, making these compounds good candidates for further drug development. researchgate.net

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational tools are increasingly vital in understanding the SAR of furo[2,3-b]quinoline derivatives and guiding the design of new, more potent compounds. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling provide insights into how these molecules interact with their biological targets.

Molecular docking simulations have been used to elucidate the binding modes of these derivatives. For example, docking studies showed that furo[2,3-b]quinolin-4-amine derivatives bind in the middle of the AChE active site gorge but are buried deeper inside the BuChE active site gorge, which helps explain their selectivity for BuChE. nih.gov Similar docking studies have been employed for 4-N-phenylaminoquinoline derivatives to understand their interactions with cholinesterases. mdpi.com In the context of anticancer activity, molecular docking has been used to model the interaction of furo[2,3-b]quinoline derivatives with targets like DNA Topoisomerase II. nih.gov

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for broader classes of quinoline derivatives. mdpi.commdpi.com These models provide detailed 3D contour maps that show which regions of the molecule are sensitive to steric, electrostatic, and hydrophobic modifications. For example, a CoMSIA model might reveal that a hydrophobic substituent at a specific position on the quinoline core can increase inhibitory activity against a particular target. mdpi.com Such models offer a rational basis for designing new derivatives with enhanced potency and have shown good predictive capacity. mdpi.commdpi.com Furthermore, Density Functional Theory (DFT) calculations are used to determine quantum chemical properties like HOMO-LUMO energy gaps, which can be correlated with the reactivity and biological activity of quinoline derivatives. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between furo[2,3-b]quinoline derivatives and their biological targets. Studies have often focused on targets like DNA topoisomerase II, a crucial enzyme in DNA replication and a common target for anticancer drugs.

For instance, molecular docking studies on derivatives of the furo[2,3-b]quinoline scaffold have been performed to understand their binding affinity and interaction modes within the active sites of various enzymes. These simulations provide insights into how modifications to the parent structure can enhance binding and, consequently, biological activity.

Binding energy is a key parameter calculated during molecular docking simulations, representing the strength of the interaction between a ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction. While specific binding energy values for the parent Furo[2,3-b]quinoline-4-carboxylic acid are not extensively reported in publicly available literature, studies on analogous quinoline-4-carboxylic acid derivatives provide insights. For example, in studies of other quinoline derivatives as enzyme inhibitors, binding energies are often reported in the range of -5 to -10 kcal/mol, indicating favorable interactions.

Ligand efficiency (LE) is another important metric in drug design, which relates the binding energy of a molecule to its size (number of heavy atoms). It is calculated as the binding energy divided by the number of non-hydrogen atoms. This metric helps in identifying compounds that have a good balance of potency and size, which is a desirable characteristic for drug candidates. For a hypothetical binding energy of -7.5 kcal/mol and with 17 heavy atoms, the ligand efficiency of this compound would be approximately 0.44 kcal/mol per heavy atom.

A representative, though hypothetical, dataset for this compound and its derivatives is presented below to illustrate these concepts.

CompoundTargetBinding Energy (kcal/mol)Ligand Efficiency
This compoundTopoisomerase II-7.50.44
Derivative A (with hydroxyl group)Topoisomerase II-8.20.46
Derivative B (with amino group)Topoisomerase II-8.50.47

Hydrogen bonds are crucial non-covalent interactions that significantly contribute to the binding affinity and specificity of a ligand for its target. In the context of this compound, the carboxylic acid group is a key pharmacophore capable of forming strong hydrogen bonds with amino acid residues in the active site of a target protein. The nitrogen atom in the quinoline ring and the oxygen atom in the furan (B31954) ring can also act as hydrogen bond acceptors.

Docking studies of related quinoline derivatives have shown that the carboxylic acid moiety often forms hydrogen bonds with key residues such as arginine, lysine, or histidine in the active site. The planar furo[2,3-b]quinoline ring system can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan, further stabilizing the ligand-protein complex. For example, in the active site of DNA topoisomerase II, these interactions are critical for the inhibitory activity of quinoline-based compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can provide valuable information about the distribution of electrons, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential of a molecule.

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For furo[2,3-b]quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been utilized.

These models use calculated steric and electrostatic fields around the molecules to predict their biological activity. The resulting models can be visualized as contour maps, which highlight regions where modifications to the chemical structure are likely to increase or decrease activity. For example, a CoMFA map might indicate that a bulky substituent in a particular region of the molecule would be beneficial for its activity, while an electron-withdrawing group in another region might be detrimental. Such models are invaluable for guiding the design of new, more potent analogs.

Design Principles for Enhanced Biological Potency and Selectivity

Based on the insights gained from SAR studies, molecular docking, and predictive modeling, several design principles can be formulated to enhance the biological potency and selectivity of this compound derivatives.

Modification of the Carboxylic Acid Group: While the carboxylic acid is often crucial for binding, its properties can be fine-tuned. For instance, converting it to an ester or an amide can alter the compound's solubility, cell permeability, and hydrogen bonding capacity, which may lead to improved pharmacokinetic properties and biological activity.

Substitution on the Quinoline Ring: The quinoline ring offers several positions for substitution. Introducing small, electron-donating or electron-withdrawing groups at specific positions can modulate the electronic properties of the entire molecule, influencing its interaction with the target. For example, substitutions at the C6 and C7 positions have been shown to impact the cytotoxic activity of related quinoline compounds.

Substitution on the Furan Ring: The furan ring is another site for modification. Introducing substituents here can affect the planarity of the molecule and its hydrophobic interactions within the binding pocket.

Targeting Selectivity: To improve selectivity and reduce off-target effects, modifications can be designed to exploit differences in the active sites of related proteins. For instance, if a target protein has a unique hydrophobic pocket, a derivative with a corresponding hydrophobic group can be synthesized to achieve selective binding.

The iterative process of designing, synthesizing, and testing new derivatives based on these principles is a cornerstone of modern drug discovery and is actively applied to the development of novel therapeutics based on the this compound scaffold.

Mechanistic Investigations of Furo 2,3 B Quinoline 4 Carboxylic Acid Analogues at the Molecular and Cellular Level

Elucidation of Molecular Targets and Pathways

The furo[2,3-b]quinoline (B11916999) scaffold, a heterocyclic structure incorporating both furan (B31954) and quinoline (B57606) rings, has been the subject of extensive research to understand its interactions with various biological targets. Analogues of furo[2,3-b]quinoline-4-carboxylic acid have demonstrated a diverse range of molecular and cellular activities by modulating key enzymes and signaling pathways implicated in various diseases. This section details the mechanistic investigations into their inhibitory actions on several critical protein targets.

Analogues featuring the quinoline core, a key component of the furo[2,3-b]quinoline structure, have been identified as potent inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the degradation of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease.

Research into novel 4-N-phenylaminoquinoline derivatives has revealed significant anti-cholinesterase activity. mdpi.com One of the most potent compounds identified, 11g , demonstrated IC₅₀ values of 1.94 µM against AChE and 28.37 µM against BChE. mdpi.com Kinetic analysis of related compounds showed a mixed-type inhibition mechanism, suggesting that these molecules may bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com Similarly, studies on 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, which also share the quinoline scaffold, have yielded highly active AChE inhibitors, with compound 6h showing an exceptionally low IC₅₀ value of 3.65 nM. researchgate.net Molecular modeling confirmed that these compounds interact with both the catalytic and peripheral sites of AChE. researchgate.net

CompoundTarget EnzymeIC₅₀ ValueReference
11g (4-N-phenylaminoquinoline derivative)Acetylcholinesterase (AChE)1.94 ± 0.13 µM mdpi.com
11g (4-N-phenylaminoquinoline derivative)Butyrylcholinesterase (BChE)28.37 ± 1.85 µM mdpi.com
6h (cyclopenta[b]quinoline derivative)Acetylcholinesterase (AChE)3.65 nM researchgate.net

Topoisomerase II is a vital enzyme that manages DNA topology during replication and transcription, making it a well-established target for anticancer agents. Novel derivatives of furo[2,3-b]quinoline have been specifically designed and synthesized to target this enzyme. nih.goveurekaselect.comresearchgate.net

In vitro evaluations against human breast cancer cell lines (MCF-7 and MDA-MB-231) showed that many of these furo[2,3-b]quinoline derivatives exhibit significant cytotoxic activity, with IC₅₀ values in the range of 5.60 to 26.24 µM. nih.goveurekaselect.comresearchgate.net Further mechanistic studies on a particularly active derivative, compound I₇ , revealed that it inhibits cancer cell proliferation by arresting the cell cycle at the G2/M phase in MDA-MB-231 cells. nih.goveurekaselect.com This finding indicates that the cytotoxic effects of these compounds are directly linked to their interference with DNA replication and cell division processes mediated by topoisomerase II. nih.goveurekaselect.comresearchgate.net

Compound ClassCell LineIC₅₀ Range (µM)Reference
Furo[2,3-b]quinoline DerivativesMCF-7 (Breast Cancer)5.60 - 26.24 nih.goveurekaselect.comresearchgate.net
Furo[2,3-b]quinoline DerivativesMDA-MB-231 (Breast Cancer)5.60 - 26.24 nih.goveurekaselect.comresearchgate.net

Glycogen Synthase Kinase 3 Beta (GSK3β) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including the regulation of the cellular stress response. GSK3β is known to negatively regulate the transcription factor Nrf2, which is a master regulator of antioxidant responses. f1000research.com GSK3β phosphorylates Nrf2, leading to its subsequent degradation and thereby suppressing the antioxidant defense mechanisms of the cell. f1000research.com Inhibition of GSK3β can therefore enhance the stability, nuclear localization, and transcriptional activity of Nrf2. nih.gov

A series of novel compounds based on the related 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimide scaffold were designed as GSK3β inhibitors. nih.gov Many of these compounds displayed favorable inhibitory activity against the GSK3β protein. nih.gov Specifically, compounds 5n , 5o , and 5p were shown to significantly decrease the phosphorylation of the GSK3β substrate tau at the Ser396 site in primary neurons, confirming their ability to inhibit GSK3β activity at the cellular level. nih.gov This inhibition of GSK3β by furo-heterocyclic compounds represents a potential mechanism for inducing the Nrf2-mediated antioxidant pathway, thereby protecting cells from oxidative stress. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose dysregulation is a hallmark of many cancers. The quinoline and quinazoline (B50416) scaffolds are considered privileged structures in the design of EGFR inhibitors, forming the core of several clinically approved drugs. mdpi.comresearchgate.net

While direct studies on this compound are limited, research on related quinoline-based derivatives has demonstrated potent EGFR inhibition. A novel series of quinoline-based dual-target inhibitors of EGFR and HER-2 was developed, with compound 5a showing potent inhibitory activity against EGFR with an IC₅₀ of 71 nM. nih.gov Furthermore, another study on heterocyclic 2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinazoline derivatives identified compounds with EGFR-TK inhibitory activity in the nanomolar range (IC₅₀ from 10.29 nM to 652.3 nM). researchgate.net These findings underscore the potential of the fused heterocyclic quinoline/quinazoline core, including the furo[2,3-b]quinoline structure, to effectively bind to the ATP pocket of EGFR and inhibit its kinase activity.

Compound Class/NumberTargetIC₅₀ ValueReference
5a (Quinoline derivative)EGFR71 nM nih.gov
13c (Quinazoline derivative)A549 Cancer Cells8.82 µM researchgate.net
Dioxino[2,3-f]quinazoline derivativesEGFR-TK10.29 - 652.3 nM researchgate.net

Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that regulates metabolic enzyme activity and has emerged as a potential drug target in certain cancers. semanticscholar.org The quinoline-4-carboxylic acid scaffold has been successfully utilized to develop potent and selective inhibitors of SIRT3.

A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their SIRT3 inhibitory activity. One compound, in particular, exhibited selective inhibition of SIRT3 with an IC₅₀ value of 7.2 µM. Its selectivity was notable when compared to its activity against other class I sirtuins, SIRT1 (IC₅₀ = 32.6 µM) and SIRT2 (IC₅₀ = 33.5 µM). This research highlights the utility of the quinoline-4-carboxylic acid framework as a foundation for designing selective SIRT3 inhibitors.

CompoundTargetIC₅₀ Value (µM)
Quinoline-4-carboxylic acid derivativeSIRT37.2
Quinoline-4-carboxylic acid derivativeSIRT132.6
Quinoline-4-carboxylic acid derivativeSIRT233.5

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a critical redox step in the de novo biosynthesis of pyrimidines. nih.gov As rapidly proliferating cells rely on this pathway for nucleotide synthesis, DHODH is a validated therapeutic target. nih.gov The quinoline-4-carboxylic acid core is a key pharmacophore for potent DHODH inhibitors. nih.govresearchgate.net

Structure-guided design has led to the discovery of highly potent quinoline-4-carboxylic acid analogues. nih.govacs.org The inhibitory mechanism involves the depletion of the pyrimidine (B1678525) pool, which in turn halts the cell cycle in the S-phase. nih.gov The carboxylate group of the inhibitor is crucial for binding, forming a salt bridge with Arg136 and a hydrogen bond with Gln47 within the enzyme's binding pocket. This structure-activity understanding has produced potent compounds such as analogue 41 , which has a DHODH IC₅₀ of 9.71 nM, and analogue 43 , with an IC₅₀ of 26.2 nM. nih.govresearchgate.netacs.org

CompoundTargetIC₅₀ Value (nM)Reference
Analogue 41 Dihydroorotate Dehydrogenase (DHODH)9.71 ± 1.4 nih.govacs.org
Analogue 43 Dihydroorotate Dehydrogenase (DHODH)26.2 ± 1.8 nih.govacs.org

Candida albicans Prolyl-tRNA Synthetase Inhibition

Analogues of this compound have been identified as a promising class of inhibitors targeting essential enzymes in pathogenic fungi. Specifically, a series of quinoline inhibitors have demonstrated potent activity against Candida albicans prolyl-tRNA synthetase (ProRS), an enzyme crucial for fungal protein synthesis and viability.

One of the most potent analogues, 2-(4-bromo-phenyl)-6-chloro-8-methyl-4-quinolinecarboxylic acid, exhibited a half-maximal inhibitory concentration (IC50) of 5 nM against C. albicans ProRS. nih.gov This high potency is coupled with significant selectivity for the fungal enzyme over its human counterpart, a critical attribute for antifungal drug development that minimizes potential host toxicity. nih.gov The inhibition of ProRS disrupts the attachment of proline to its corresponding transfer RNA, thereby halting protein production and leading to fungal cell death. This targeted mechanism highlights the potential of the quinoline-4-carboxylic acid scaffold in the design of novel antifungal agents.

DNA Interaction and Intercalation

The planar aromatic structure of the furo[2,3-b]quinoline core suggests a potential mechanism of action involving direct interaction with DNA. Small planar molecules can bind to DNA through noncovalent interactions, such as intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This mode of binding can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov

While direct studies on this compound are limited, research on structurally related quinoline derivatives supports this hypothesis. For instance, certain 4-anilinofuro[2,3-b]quinolines have been designed as DNA intercalating agents. researchgate.net The ability of these compounds to interact with DNA is considered a key factor in their observed cytotoxic and anticancer activities. nih.gov This mechanism is a common feature of many established chemotherapeutic agents, suggesting that DNA interaction is a plausible and significant component of the biological activity of this compound analogues.

Cellular Mechanistic Studies

Mitotic Arrest and Mitotic Catastrophe Mechanisms

Following G2/M arrest, certain furo[2,3-b]quinoline derivatives can drive cancer cells into mitotic catastrophe. This is a mode of cell death that occurs during or after a failed mitosis, characterized by aberrant nuclear morphology and leading to the elimination of genomically unstable cells. nih.gov

A specific 4-anilinofuro[2,3-b]quinoline derivative, compound 13a, is believed to induce apoptosis in cancer cells by first causing mitotic arrest, which then progresses to mitotic catastrophe. researchgate.netnih.gov This process is a crucial oncosuppressive mechanism that prevents the proliferation of defective cells that might otherwise lead to tumor development. nih.gov Mitotic catastrophe is often triggered by DNA damage or interference with the mitotic spindle, leading to a prolonged mitotic arrest that the cell cannot resolve, ultimately activating cell death pathways. nih.gov

Influence on Cellular Proliferation Pathways

This compound analogues have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. This broad activity underscores their potential as anticancer agents.

For example, various derivatives have shown potent cytotoxicity against cell lines from breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT-116), osteosarcoma (U2OS), and lung cancer (A549). researchgate.netnih.gov One notable derivative, 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (also known as CIL-102), exhibited a mean GI50 (50% growth inhibition) of 0.025 μM across a panel of 60 cancer cell lines. researchgate.netresearchgate.net The anti-proliferative effects are often dose-dependent, with IC50 values for some of the most active compounds falling within the low micromolar to nanomolar range. nih.govnih.gov The mechanism behind this inhibition of proliferation is linked to the induction of cell cycle arrest and apoptosis, effectively halting the uncontrolled division of cancer cells. eurekaselect.com

Antiproliferative Activity of Furo[2,3-b]quinoline Derivatives
CompoundCell LineActivity (IC50/GI50)Reference
Compound 10cHCT-116, MCF-7, U2OS, A5494.32 - 24.96 µM (IC50) researchgate.netnih.gov
Compound I7MCF-7, MDA-MB-2315.60 - 26.24 µM (IC50) nih.goveurekaselect.com
CIL-102NCI 60-cell line panel0.025 µM (Mean GI50) researchgate.netresearchgate.net

Theoretical Approaches in Mechanistic Research

Computational methods, particularly molecular docking, have become invaluable tools for elucidating the potential mechanisms of action for this compound analogues. These theoretical approaches allow researchers to predict how these compounds might bind to specific biological targets at the molecular level.

Molecular docking studies have been employed to investigate the interaction of furo[2,3-b]quinoline derivatives with potential targets like DNA Topoisomerase II. nih.gov These simulations help to identify key binding interactions and rationalize the structure-activity relationships observed in experimental assays. For instance, docking studies on related quinoline and quinazoline carboxylic acids have successfully predicted their binding modes within the active sites of enzymes such as Aurora A kinase and dihydroorotate dehydrogenase. nih.govmdpi.comnih.gov By modeling the binding affinity and interactions with key amino acid residues, these computational studies provide a rational basis for the design and optimization of more potent and selective inhibitors based on the furo[2,3-b]quinoline scaffold. ijcps.orgnih.govresearchgate.net

Computational Studies on Reaction Mechanisms and Pathways

While specific computational studies on the reaction mechanisms for the synthesis of this compound are not extensively documented in the literature, the formation of the core quinoline-4-carboxylic acid scaffold can be understood through well-established named reactions. Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the intricacies of these synthetic routes. Plausible pathways to this compound likely involve the construction of the quinoline-4-carboxylic acid core followed by the annulation of the furan ring, or the use of a pre-functionalized aniline (B41778) derivative.

Classical syntheses such as the Pfitzinger, Doebner-von Miller, and Gould-Jacobs reactions are primary candidates for forming the quinoline-4-carboxylic acid moiety. iipseries.orgjptcp.com Computational studies on these or similar reactions can provide deep insights into their mechanisms.

Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. wikipedia.orgresearchgate.netresearchgate.net A hypothetical Pfitzinger-type synthesis of a furo[2,3-b]quinoline precursor could involve a suitably substituted carbonyl compound.

Gould-Jacobs Reaction: This pathway commences with the reaction of an aniline derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification and decarboxylation to form a 4-hydroxyquinoline, a tautomer of the 4-quinolone. iipseries.orgwikipedia.orgablelab.eu

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. jptcp.comwikipedia.orgquimicaorganica.org Depending on the reaction conditions (kinetic vs. thermodynamic control), it can yield either 4-hydroxyquinolines or 2-hydroxyquinolines. youtube.com

Computational investigations of these pathways for the synthesis of this compound analogues would typically involve the following:

Transition State Searching: Identifying the transition state structures for each elementary step of the reaction.

Activation Energy Calculation: Determining the energy barriers for each step to identify the rate-determining step.

Reaction Pathway Mapping: Constructing the complete energy profile of the reaction to understand the thermodynamics and kinetics.

Solvent Effects: Modeling the influence of the solvent on the reaction mechanism and energetics.

A theoretical study on a palladium-catalyzed C-H activation process utilizing an 8-amino-quinoline directing group showcases the power of DFT in elucidating complex reaction mechanisms involving quinoline structures. nih.gov This study employed DFT to map the reaction pathway, including N-H activation, β-X elimination, and nucleophilic addition, providing insights into the influence of different functional groups on the reaction's feasibility. nih.gov

The following table summarizes how computational methods could be applied to study the synthesis of a hypothetical this compound precursor via the Pfitzinger reaction.

Computational Method Parameter Investigated Information Gained Hypothetical Application to Furo[2,3-b]quinoline Synthesis
Density Functional Theory (DFT)Geometry OptimizationStructures of reactants, intermediates, transition states, and products.Determining the stable conformations of isatin and the carbonyl partner.
Frequency CalculationsCharacterization of stationary points (minima or transition states) and zero-point vibrational energies.Confirming the nature of the calculated transition states in the cyclization step.
Intrinsic Reaction Coordinate (IRC)Confirmation that a transition state connects the correct reactant and product.Mapping the reaction path from the enamine intermediate to the cyclized product.
NBO/EDA AnalysisNatural Bond Orbital and Energy Decomposition Analysis to study electronic effects and bonding.Understanding the charge distribution and orbital interactions during the key bond-forming steps.
Solvation Models (e.g., PCM)Solvent EffectsThe influence of the solvent on the reaction's energy profile and mechanism.Assessing the role of a polar solvent in stabilizing charged intermediates.

Molecular Dynamics Simulations to Understand Target Binding

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. In the context of this compound analogues, MD simulations can provide detailed insights into their binding mechanisms with biological targets such as kinases or DNA, complementing the static picture provided by molecular docking. nih.govmdpi.comnih.govresearchgate.net

The general workflow for such a study involves:

System Setup: The protein-ligand complex, obtained from molecular docking or crystallography, is placed in a simulation box with explicit solvent (typically water) and ions to mimic physiological conditions.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to achieve a stable state.

Production Run: A long simulation (typically nanoseconds to microseconds) is run to sample the conformational space of the complex.

Trajectory Analysis: The saved trajectory is analyzed to extract various structural and energetic parameters.

Key analyses performed on the MD simulation trajectories include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity of the ligand for the target. researchgate.net

For instance, MD simulations of quinoline-3-carboxamide (B1254982) derivatives targeting DNA damage and response (DDR) kinases have been used to establish the stability of the inhibitor-protein interactions. mdpi.comresearchgate.net These studies often reveal key amino acid residues that are critical for binding and selectivity. nih.gov Similarly, MD simulations have been employed to study the interaction of quinoline derivatives with DNA, elucidating binding modes such as intercalation or groove binding. nih.govnih.gov

The table below presents a summary of findings from representative MD simulation studies on quinoline derivatives, which can be extrapolated to understand the potential interactions of this compound analogues.

System Studied Biological Target Simulation Length Key Findings Reference
4-Aminoquinoline analoguesEGFR and VEGFR-2 Kinases50 nsIdentified key residues (Met769, Lys721, Asp1046, Lys868) for dual inhibition and confirmed stable binding. nih.gov
Quinoline-3-carboxamideATM Kinase100 nsConfirmed the stability of the protein-ligand complex and the persistence of key hydrogen bonds. mdpi.comresearchgate.net
Styrylquinoline derivativesCyclin-dependent kinase 2 (CDK2)Not SpecifiedMD simulations were used to test the stability and strength of the most active compounds in an aqueous solution. physchemres.org
Indeno[1,2-b]quinoline-9,11-dionesDNA50 nsElucidated the preferred binding modes (intercalation) and identified key π-π stacking interactions. nih.gov

These computational approaches provide a molecular-level understanding that is critical for the structure-based design of more potent and selective this compound analogues as therapeutic agents.

Biological Activities of Furo 2,3 B Quinoline 4 Carboxylic Acid Derivatives

Anticancer Potential and Cytotoxic Profiles in Research Models

Derivatives of furo[2,3-b]quinoline (B11916999) have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. Research has focused on modifying the core structure to enhance potency and selectivity.

One study reported the synthesis of novel furo[2,3-b]quinoline derivatives with substitutions at the 6-position. researchgate.netnih.gov Among these, compound 10c displayed significant anti-proliferative activity against four human cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), U2OS (osteosarcoma), and A549 (lung cancer), with IC50 values ranging from 4.32 to 24.96 μM. researchgate.netnih.gov Importantly, this compound exhibited weak cytotoxicity against the normal human liver cell line HL-7702, suggesting a degree of selectivity for cancer cells. researchgate.netnih.gov Structure-activity relationship (SAR) analysis revealed that the introduction of benzyl (B1604629) ether and benzenesulfonate (B1194179) moieties could significantly improve cytotoxic activity. researchgate.netnih.gov

Another series of 4-anilinofuro[2,3-b]quinoline derivatives were synthesized and evaluated for their cytotoxicity across the National Cancer Institute's 60 human cancer cell line panel. researchgate.net The compound 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (also known as CIL-102) was particularly potent, with a mean GI50 value of 0.025 μM, surpassing the activity of clinically used anticancer drugs such as m-AMSA and daunomycin. researchgate.net This compound was effective against most cancer cell types tested, with the exception of non-small-cell lung cancer. researchgate.net

Further modifications to the 4-anilino group led to the development of N-alkylated derivatives. benthamdirect.com For instance, N-(4-acetylphenyl)-N-(furo[2,3-b]quinolin-4-yl)methylamine and its N-ethyl counterpart strongly inhibited the growth of PC-3 prostate cancer cells with IC50 values of 0.22 and 0.20 μM, respectively. benthamdirect.com These N-alkylated derivatives showed increased selectivity for prostate cancer cells compared to other cancer cell lines and normal human mammary epithelial cells. benthamdirect.com

In the context of breast cancer, novel furo[2,3-b]quinoline derivatives with different substituted anilines and phenols at the C4-position were synthesized. benthamdirect.com Most of these derivatives exhibited significant cytotoxic activity against MCF-7 and MDA-MB-231 human breast cancer cell lines, with IC50 values in the range of 5.60-26.24 μM. benthamdirect.com These compounds were less toxic to the normal breast cell line MCF-10A, indicating a favorable selectivity profile. benthamdirect.com

Table 1: Anticancer Activity of Furo[2,3-b]quinoline Derivatives

Compound Cancer Cell Line Activity (IC50/GI50 in µM)
10c HCT-116, MCF-7, U2OS, A549 4.32 - 24.96
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone 60 cell line panel (mean) 0.025
N-(4-acetylphenyl)-N-(furo[2,3-b]quinolin-4-yl)methylamine PC-3 0.22
N-(4-acetylphenyl)-N-(furo[2,3-b]quinolin-4-yl)ethylamine PC-3 0.20
Substituted 4-anilino/phenoxy furo[2,3-b]quinolines MCF-7, MDA-MB-231 5.60 - 26.24

Antimicrobial Spectrum (Antibacterial, Antifungal)

The quinoline (B57606) core is a well-established pharmacophore in antimicrobial agents. biointerfaceresearch.com Research into furo[2,3-b]quinoline derivatives has revealed their potential as both antibacterial and antifungal agents.

A study on 2-substituted derivatives of quinoline-4-carboxylic acid and quinoline-4-carboxamide investigated their effects on a range of microorganisms. researchgate.net The highest antimicrobial effects were observed with the substituted quinoline-4-carboxylic acid derivatives. researchgate.net For example, certain derivatives showed activity against Staphylococcus aureus and the fungus Trichophyton interdigitale with MIC values in the range of 500-1000 mg/L. researchgate.net

In the realm of antifungal activity, a series of quinoline-2-one derivatives were synthesized and evaluated against various bacterial and fungal strains. nih.gov Compounds 6c , 6l , and 6o demonstrated significant antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with MIC values as low as 0.75 μg/mL for compound 6c . nih.gov

While not furo[2,3-b]quinoline-4-carboxylic acids, a series of quinoline-based hydroxyphenylamino and carboxyphenylamino derivatives were tested against pathogenic E. coli, demonstrating the potential of the broader quinoline class as antibacterial agents. researchgate.net

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound Class Microorganism Activity (MIC in µg/mL)
Substituted quinoline-4-carboxylic acids S. aureus, T. interdigitale 500 - 1000
Quinoline-2-one derivative 6c MRSA, VRE 0.75
Quinoline-2-one derivative 6l MRSA, VRE 1.50
Quinoline-2-one derivative 6o MRSA, VRE MICs reported

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline derivatives has been explored in various studies. A study investigating quinoline-related carboxylic acid derivatives found that quinoline-4-carboxylic and quinoline-3-carboxylic acids exhibited significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation in RAW246.7 mouse macrophages. nih.govresearchgate.net These compounds showed appreciable anti-inflammatory affinities without associated cytotoxicity in the inflamed macrophages. nih.govresearchgate.net

Furthermore, the synthesis and evaluation of thiazolidinedione-quinoline molecular hybrids have been reported. nih.gov Certain compounds from this series, such as LPSF/ZKD2 and LPSF/ZKD7 , demonstrated a significant dose-dependent decrease in the concentration of the pro-inflammatory cytokines IFN-γ and TNF-α. nih.gov Another compound, LPSF/ZKD4 , was found to significantly reduce IL-6 expression at a concentration of 50 μM. nih.gov

Table 3: Anti-inflammatory Activity of Quinoline Derivatives

Compound Class/Derivative Research Model Key Findings
Quinoline-4-carboxylic acid LPS-induced RAW246.7 macrophages Appreciable anti-inflammatory affinity
Thiazolidinedione-quinoline hybrid LPSF/ZKD2 In vitro cytokine assay Significant decrease in IFN-γ and TNF-α
Thiazolidinedione-quinoline hybrid LPSF/ZKD7 In vitro cytokine assay Significant decrease in IFN-γ and TNF-α
Thiazolidinedione-quinoline hybrid LPSF/ZKD4 In vitro cytokine assay Significant reduction in IL-6 expression

Antimalarial Activity

The quinoline scaffold is the cornerstone of several clinically important antimalarial drugs. nih.gov Consequently, derivatives of furo[2,3-b]quinoline and related structures have been investigated for their potential to combat malaria parasites.

A study on new quinoline derivatives combined with sulfonamide or hydrazine/hydrazide groups revealed promising antimalarial activity. nih.gov These compounds were tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov The hydrazine and hydrazide derivatives were particularly effective and exhibited low cytotoxicity against human cell lines, resulting in a high selectivity index. nih.gov

In another investigation, quinoline derivatives demonstrated moderate to strong antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL. nih.gov

A simple quinoline salt derivative was found to be active in vitro against the asexual blood stages of Plasmodium falciparum and also inhibited the development of cerebral malaria in a murine model. researchgate.net This compound showed significant parasite growth inhibition at doses of 15, 30, and 50 mg/kg. researchgate.net

Table 4: Antimalarial Activity of Quinoline Derivatives

Compound Class Plasmodium Strain Activity (IC50)
Quinoline-hydrazine/hydrazide derivatives CQ-sensitive & CQ-resistant P. falciparum High Selectivity Index (>1000)
Various quinoline derivatives P. falciparum 0.014 - 5.87 µg/mL
Quinoline salt derivative P. falciparum (in vivo) 76.9% - 92.9% parasite growth inhibition

Neurodegenerative Disease Research Applications

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Quinoline-based structures have been explored as potential AChE inhibitors.

A study on 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, which are structurally related to the furo[2,3-b]quinoline core, identified potent AChE inhibitors. nih.gov One of the synthesized compounds, 6h , exhibited an exceptionally low IC50 value of 3.65 nM for AChE inhibition. nih.gov Another derivative, 6g , had an IC50 of 5.17 nM, which is comparable to the well-known AChE inhibitor tacrine. nih.gov These compounds showed selectivity for AChE over butyrylcholinesterase (BChE). nih.gov

Two new picoline-derived meroterpenoids, compounds 1 and 2 , which incorporate a quinoline-like moiety, were evaluated for their AChE inhibitory activity. mdpi.com They displayed IC50 values of 12.5 μM and 11.6 μM, respectively. mdpi.com

Table 5: Acetylcholinesterase (AChE) Inhibitory Activity of Quinoline Derivatives

Compound AChE Inhibition (IC50)
6h (2,3-dihydro-1H-cyclopenta[b]quinoline derivative) 3.65 nM
6g (2,3-dihydro-1H-cyclopenta[b]quinoline derivative) 5.17 nM
Compound 1 (picoline-derived meroterpenoid) 12.5 µM
Compound 2 (picoline-derived meroterpenoid) 11.6 µM

Antituberculosis Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Benzofuro[2,3-b]quinoline derivatives, which share a similar core structure with furo[2,3-b]quinolines, have shown significant promise as antituberculosis agents.

A series of 11-alkoxylated and 11-aminated benzofuro[2,3-b]quinoline derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govresearchgate.net Several compounds, including 11-methoxybenzofuro[2,3-b]quinoline , 11-methylaminobenzofuro[2,3-b]quinoline , and 11-dimethylaminobenzofuro[2,3-b]quinoline , exhibited potent anti-TB activity with MIC values of less than 0.20 µg/mL. nih.govresearchgate.net These compounds also demonstrated low cytotoxicity against VERO cells, indicating a high selectivity index. nih.govresearchgate.net

Another study focused on 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as potential antitubercular agents. frontiersin.org Compound 5n from this series showed the highest efficacy with a MIC value of 12.5 μg/mL against M. tuberculosis. frontiersin.org

Table 6: Antituberculosis Activity of Benzofuro[2,3-b]quinoline and Quinoline Derivatives

Compound Mycobacterium Strain Activity (MIC in µg/mL)
11-methoxybenzofuro[2,3-b]quinoline M. tuberculosis < 0.20
11-methylaminobenzofuro[2,3-b]quinoline M. tuberculosis < 0.20
11-dimethylaminobenzofuro[2,3-b]quinoline M. tuberculosis < 0.20
Compound 5n (2-(N-aryl-1,2,3-triazol-4-yl) quinoline) M. tuberculosis 12.5

Antiviral Applications (e.g., Anti-HIV)

The quinoline scaffold is present in some antiviral agents, and research has explored its potential against various viruses, including the human immunodeficiency virus (HIV).

A study on quinolinonyl non-diketo acid derivatives as inhibitors of HIV-1 reverse transcriptase (RT) identified several compounds with antiviral activity. nih.gov In cell-based assays, the acid derivatives generally showed measurable EC50 values for viral replication inhibition, ranging from 1.73 to 16.1 μM. nih.gov Compound 4t from this series had the lowest EC50 and was not cytotoxic at high concentrations, indicating a favorable antiviral profile. nih.gov

Another investigation into a series of quinoline derivatives designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) identified compound 6 as a potential inhibitor of HIV-RT. nih.gov Molecular dynamics simulations suggested a stable interaction with the enzyme. nih.gov

While not directly furo[2,3-b]quinoline-4-carboxylic acids, these studies highlight the potential of the broader quinoline class in the development of novel antiviral agents.

Table 7: Anti-HIV Activity of Quinoline Derivatives

Compound Class/Derivative Target/Assay Activity (EC50)
Quinolinonyl non-diketo acid derivatives HIV-1 replication 1.73 - 16.1 µM
Compound 4t (quinolinonyl non-diketo acid) HIV-1 replication Lowest EC50 in series
Compound 6 (quinoline NNRTI) HIV-RT inhibition Potential inhibitor

Analytical and Spectroscopic Characterization Methodologies for Furo 2,3 B Quinoline 4 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of Furo[2,3-b]quinoline-4-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR spectroscopy identifies the number and types of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the quinoline (B57606) and furan (B31954) rings. The carboxylic acid proton (–COOH) is expected to appear as a singlet at a significantly downfield chemical shift, typically around 12 ppm, due to strong deshielding and hydrogen bonding libretexts.org. Protons on the aromatic rings will resonate in the aromatic region (typically 7-9 ppm), with their specific shifts and coupling patterns providing information about their relative positions.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carboxyl carbon (–COOH) is expected to have a chemical shift in the range of 165 to 185 δ libretexts.org. The carbons of the fused aromatic and heterocyclic rings would appear in the downfield region, consistent with aromatic compounds nih.gov. Data from related furoquinoline alkaloids can help in assigning these chemical shifts researchgate.net.

¹⁵N NMR: Nitrogen-15 NMR can be used to probe the electronic environment of the nitrogen atom within the quinoline ring. This technique is sensitive to the bonding and electronic properties of nitrogen-containing compounds. However, due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it is a less routine technique compared to ¹H and ¹³C NMR.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (δ)
Carboxylic Acid (-COOH)~12.0 (singlet)165 - 185
Aromatic/Heterocyclic (C-H)7.0 - 9.0 (multiplets/doublets)100 - 150
Quaternary Aromatic/Heterocyclic (C)-120 - 160

Mass Spectrometry (Electrospray Ionization Mass Spectrometry, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. It typically produces a protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular weight. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For quinoline-4-carboxylic acids, common fragmentation pathways include the elimination of the carboxylic acid group as CO₂ (a loss of 44 mass units) or as a COOH radical (a loss of 45 mass units) chempap.org. The presence of the furan ring may also lead to characteristic losses, such as the expulsion of CO chempap.org.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass nih.gov.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₂H₇NO₃
Exact Mass213.0426
[M+H]⁺ (Theoretical)214.0504

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent feature would be the very broad absorption band for the O–H stretch of the carboxylic acid, typically appearing in the region of 3300-2500 cm⁻¹ libretexts.orgvscht.cz. The C=O stretching vibration of the carboxyl group results in a strong, sharp peak, generally between 1730 and 1680 cm⁻¹ spectroscopyonline.com. Conjugation with the quinoline ring system is expected to shift this peak to a lower wavenumber libretexts.orgspectroscopyonline.com. Other significant peaks include the C–O stretch (1320-1210 cm⁻¹) and the broad O–H bend (960-900 cm⁻¹) spectroscopyonline.comlibretexts.org. Absorptions corresponding to C=C and C=N stretching in the aromatic rings are expected in the 1600-1450 cm⁻¹ region, while aromatic C–H stretching vibrations typically appear just above 3000 cm⁻¹ vscht.cz.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Broad, Strong
Aromatic C-H stretch3100 - 3000Medium
C=O stretch (Carboxylic Acid)1730 - 1680Strong
Aromatic C=C and C=N stretch1600 - 1450Medium-Strong
C-O stretch1320 - 1210Medium
O-H bend960 - 900Broad, Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The fused aromatic structure of this compound, containing multiple π-bonds, is expected to absorb strongly in the UV-Vis region. The spectrum would likely display multiple absorption bands corresponding to π→π* transitions within the extensive conjugated system. The position and intensity of the absorption maxima (λ_max) are characteristic of the specific chromophore and can be used for quantitative analysis bg.ac.rs. This technique is often employed to confirm the presence of the conjugated furoquinoline core researchgate.net.

Chromatographic Techniques for Purity and Separation (e.g., Paper Chromatography, Thin-Layer Chromatography)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis nih.gov.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., a silica gel coated plate) and a mobile phase (a solvent or solvent mixture) khanacademy.org. For this compound, a polar compound, a common setup would involve a silica gel plate as the stationary phase and a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The compound's retention factor (R_f), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value under specific conditions and indicates its polarity. A single spot on the TLC plate under various solvent conditions is a strong indicator of the compound's purity.

Paper Chromatography: While less common now than TLC, paper chromatography operates on similar principles and can also be used for the separation and identification of polar compounds like this compound.

These chromatographic techniques are invaluable for ensuring the material used in further research is a single, pure compound, which is critical for obtaining reliable and reproducible results nih.gov.

Future Directions and Emerging Research Avenues for Furo 2,3 B Quinoline 4 Carboxylic Acid

Development of Novel Synthetic Strategies

The synthesis of quinoline-4-carboxylic acid derivatives has traditionally relied on classic methods such as the Doebner and Pfitzinger reactions. imist.ma However, these pathways often face limitations, including harsh reaction conditions, long reaction times, and low yields. imist.ma Future research is focused on overcoming these challenges by developing more efficient and environmentally friendly synthetic routes.

Recent advancements have emphasized the use of green chemistry principles. imist.ma Methodologies such as microwave-assisted synthesis, the use of efficient and reusable catalysts, and the development of one-pot procedures are being explored to streamline the production of quinoline-4-carboxylic acid cores. imist.maresearchgate.net For the furo[2,3-b]quinoline (B11916999) system specifically, strategies like the Friedländer-type reaction have been employed for analogues such as furo[2,3-b]quinolin-4-amines. nih.gov Future efforts will likely focus on adapting and refining these modern synthetic approaches to enable the rapid and diverse synthesis of Furo[2,3-b]quinoline-4-carboxylic acid derivatives, facilitating the creation of extensive compound libraries for biological screening. A palladium-catalyzed coupling-cyclization strategy is another example of a modern technique that could be adapted for this scaffold. researchgate.net

Synthetic MethodDescriptionPotential Advantage
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat reactions, often accelerating reaction rates.Reduced reaction times, potentially higher yields.
One-Pot Procedures Multiple reaction steps are carried out in a single reactor without isolating intermediates.Increased efficiency, reduced solvent waste. researchgate.net
Novel Catalysis Employs new catalytic systems to improve reaction efficiency and selectivity.Higher yields, milder reaction conditions.
Friedländer-type Reactions Condensation reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.A versatile method for constructing the quinoline (B57606) core. nih.gov

Advanced Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a powerful methodology for developing potent and selective inhibitors. This approach relies on the three-dimensional structure of a biological target to design molecules that can bind with high affinity. For Furo[2,3-b]quinoline derivatives, SBDD has been instrumental in understanding their mechanism of action.

Molecular docking simulations have been used to investigate how these compounds interact with their targets. For instance, docking studies have shown that furo[2,3-b]quinoline derivatives can bind to the active sites of enzymes like DNA Topoisomerase II and cholinesterases. nih.govnih.gov These computational models help elucidate key binding interactions and guide the structural modification of the lead compound to enhance potency and selectivity. nih.gov Future SBDD efforts will involve:

High-Resolution Crystallography: Obtaining crystal structures of this compound derivatives in complex with their biological targets to visualize precise binding modes.

Computational Modeling: Utilizing molecular dynamics simulations to understand the dynamic behavior of the ligand-protein complex and predict binding affinities more accurately.

Fragment-Based Design: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds based on the this compound scaffold.

These advanced techniques will enable the rational design of next-generation derivatives with improved pharmacological profiles. nih.govmdpi.comresearchgate.net

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of the Furo[2,3-b]quinoline core have already been evaluated for several therapeutic applications. Research has demonstrated their potential as anticancer and neuroprotective agents. nih.govnih.gov

Anticancer Activity: Numerous Furo[2,3-b]quinoline derivatives have shown potent cytotoxic activity against a panel of human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), U2OS (osteosarcoma), and A549 (lung). researchgate.netnih.gov DNA Topoisomerase II has been identified as a potential target for these anticancer effects. nih.gov

Cholinesterase Inhibition: Furo[2,3-b]quinolin-4-amine analogues have been identified as selective inhibitors of butyrylcholinesterase (BuChE), suggesting a potential therapeutic role in Alzheimer's disease. nih.gov

Anti-inflammatory Effects: Certain 4-phenoxyfuro[2,3-b]quinoline derivatives have been synthesized and evaluated for their anti-inflammatory activities. researchgate.net

Future research will aim to broaden the therapeutic scope of this compound. Drawing inspiration from structurally related quinoline and quinazoline (B50416) compounds, new biological targets could be explored. nih.govmdpi.com For example, other quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer, suggesting sirtuins as a potential new target class. frontiersin.orgnih.gov Similarly, related quinazoline-4-carboxylic acids have been designed as inhibitors of Aurora kinases, which are key regulators of cell division and are attractive targets for cancer therapy. nih.govmdpi.com This cross-scaffold investigation opens up new avenues for therapeutic applications in oncology, metabolism, and other disease areas.

Potential Target ClassTherapeutic AreaRationale
Kinases (e.g., Aurora Kinase) OncologyStructurally similar quinazolines show activity. nih.govmdpi.comresearchgate.net
Sirtuins (e.g., SIRT3) Oncology, Metabolic DiseasesOther quinoline-4-carboxylic acids inhibit SIRT3. frontiersin.orgnih.gov
DNA/RNA Polymerases Antiviral, AntibacterialA common target for heterocyclic compounds.
Inflammatory Mediators Inflammatory DiseasesSome furo[2,3-b]quinoline derivatives show anti-inflammatory activity. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the entire process from initial hit discovery to lead optimization. researchgate.net For this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data from Furo[2,3-b]quinoline derivatives and other related compounds to build models that predict biological activity, toxicity, and pharmacokinetic properties (ADMET). This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new this compound derivatives that are optimized for activity against a specific target and possess desirable drug-like properties.

Synthesis Planning: AI tools can analyze the complexity of a target molecule and propose novel and efficient synthetic routes, potentially reducing the time and resources required for chemical synthesis. researchgate.net Cloud-based platforms can screen small molecules against proteome-wide targets to predict on- and off-target interactions, helping to understand potential side effects early in the discovery process. nih.gov

Collaborative Research Opportunities and Interdisciplinary Studies

The continued development of this compound as a therapeutic lead will require a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields. Future progress will depend on synergistic partnerships between:

Synthetic and Medicinal Chemists: To design and synthesize novel derivatives and build structure-activity relationships (SAR). nih.gov

Computational Chemists and Bioinformaticians: To perform molecular modeling, run virtual screenings, and apply AI/ML algorithms for predictive analysis. nih.govnih.gov

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo testing, elucidate mechanisms of action, and identify and validate new biological targets. nih.gov

Data Scientists: To develop and implement the sophisticated AI and ML models needed for predictive modeling and de novo design. researchgate.net

Such interdisciplinary collaborations are essential for translating the therapeutic potential of this compound from a promising chemical scaffold into clinically effective treatments.

Q & A

Q. What are the standard synthetic routes for preparing Furo[2,3-b]quinoline-4-carboxylic acid and its derivatives?

  • Methodological Answer : A common approach involves refluxing equimolar mixtures of precursors (e.g., 2-amino-5-fluoropheny-lglyoxylic acid and benzoyl acetanilide derivatives) in DMF for 4 hours, followed by crystallization from THF. This method yields fluorinated quinoline-4-carboxylic acids with ~75% efficiency . Alternative routes include using phosphorus oxychloride to generate dichloro intermediates, which undergo hydroxy-dechlorination to form the desired products . Key parameters include reaction time, solvent choice, and temperature control to optimize yield and purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with laser-induced fluorescence detection is effective for analyzing primary amine derivatives of quinoline-carboxylic acids. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For example, Hirshfeld surface analysis and thermal stability studies (e.g., thermogravimetric analysis) are critical for verifying crystal structures and decomposition profiles .

Q. What are the recommended storage and handling protocols to ensure compound stability?

  • Methodological Answer : Store the compound in tightly sealed containers under dry, ventilated conditions (2–8°C). Avoid exposure to moisture, ignition sources, and static electricity. Personal protective equipment (PPE), including chemical-resistant gloves and lab coats, is mandatory during handling. Contaminated materials must be disposed of via licensed waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated quinoline-4-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 75% in one study vs. lower efficiencies in others) often stem from variations in reaction conditions. Systematic optimization should include:
  • Screening solvents (e.g., DMF vs. THF) to assess polarity effects.
  • Adjusting stoichiometry of precursors and catalysts.
  • Employing microwave-assisted synthesis to enhance reaction kinetics and uniformity .
    Documenting detailed reaction parameters (e.g., temperature gradients, reflux duration) is essential for reproducibility .

Q. What strategies are effective for enhancing the bioactivity of this compound derivatives?

  • Methodological Answer : Introducing fluorine or trifluoromethyl groups at specific positions (e.g., C-6 or C-8) improves interactions with biological targets. For example:
  • Fluorinated derivatives exhibit enhanced enzyme inhibition due to electronegativity and binding affinity.
  • Substituent modifications (e.g., 3-methylphenyl or 4-fluorophenyl groups) can tune solubility and pharmacokinetic properties .
    Computational modeling (e.g., molecular docking) guides rational design by predicting ligand-protein interactions.

Q. How can structural modifications address challenges in spectral data interpretation for quinoline-carboxylic acids?

  • Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or solvent effects. To mitigate this:
  • Use deuterated solvents (e.g., DMSO-d6) for consistent NMR peak resolution.
  • Compare experimental data with simulated spectra from density functional theory (DFT) calculations.
  • Cross-validate results with X-ray crystallography to confirm substituent positioning .

Q. What role do quinoline-carboxylic acids play in developing antituberculosis agents?

  • Methodological Answer : 4-(1-Adamantyl)quinoline-2-carboxylic acid derivatives demonstrate potent antitubercular activity by targeting mycobacterial enzymes. Key steps include:
  • Synthesizing adamantyl-substituted intermediates via Friedländer annulation.
  • Evaluating minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis strains.
  • Conducting in vivo toxicity studies to assess therapeutic indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.